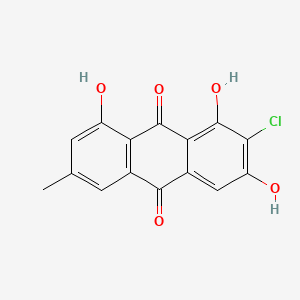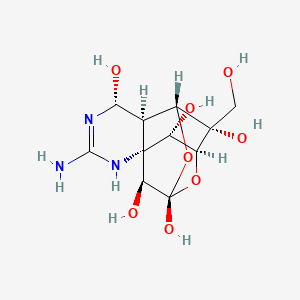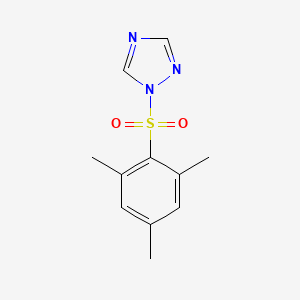
4-hydroxy-2-oxobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-oxobutanal, also known as 4-hydroxy-2-oxobutyraldehyde, is an organic compound with the molecular formula C4H6O3. It is a derivative of butyraldehyde, featuring both a hydroxyl group and a ketone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-hydroxy-2-oxobutanal can be synthesized via aldol condensation of formaldehyde and pyruvate. This reaction is catalyzed by enzymes such as pyruvate aldolase. The optimal conditions for this reaction include a temperature of 50°C, pH 8.0, 5 mM Mg2+, 100 mM formaldehyde, and 200 mM pyruvate .
Industrial Production Methods: In industrial settings, the production of 4-hydroxy-2-ketobutyraldehyde can be scaled up using continuous addition of substrates. This method has been shown to produce approximately 124.8 mM (14.6 g L–1) of the compound over 60 minutes .
Análisis De Reacciones Químicas
Types of Reactions: 4-hydroxy-2-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-2-oxobutanal has diverse applications in scientific research:
Biology: The compound is studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-ketobutyraldehyde involves its participation in aldol condensation reactions. The compound acts as a substrate for enzymes like pyruvate aldolase, which catalyze the formation of carbon-carbon bonds. This process is crucial for the synthesis of complex organic molecules from simpler precursors .
Comparación Con Compuestos Similares
4-Hydroxy-2-butanone: Shares a similar structure but lacks the aldehyde group.
4-Hydroxy-2-pyrones: These compounds are also derivatives of butyraldehyde and exhibit similar reactivity.
Uniqueness: 4-hydroxy-2-oxobutanal is unique due to its dual functional groups (hydroxyl and ketone), which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo aldol condensation makes it a valuable intermediate in the production of various high-value chemicals .
Propiedades
Número CAS |
28119-61-1 |
|---|---|
Fórmula molecular |
C4H6O3 |
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2 |
Clave InChI |
CUSSNCHZLYDUPJ-UHFFFAOYSA-N |
SMILES |
C(CO)C(=O)C=O |
SMILES canónico |
C(CO)C(=O)C=O |
| 28119-61-1 | |
Sinónimos |
4-hydroxy-2-ketobutyraldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)

![(17R,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol](/img/structure/B1210770.png)





![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)


